6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methylphenyl group attached to the imidazo[2,1-b][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate bromo ketones under microwave activation. The reaction is carried out in a solvent such as dimethylformamide (DMF) and is monitored by thin-layer chromatography (TLC) using a chloroform and methanol mixture as the eluent . The reaction conditions include irradiation in a microwave oven for 4-7 minutes at 640 watts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Molecular docking studies have shown that the compound can form stable complexes with target proteins, further elucidating its mechanism of action .
Comparison with Similar Compounds
6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:
- 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
- 2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole
- 2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C20H16FN3OS |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H16FN3OS/c1-12-3-9-16(10-4-12)22-19(25)18-13(2)24-11-17(23-20(24)26-18)14-5-7-15(21)8-6-14/h3-11H,1-2H3,(H,22,25) |
InChI Key |
BCJGJTADQRDKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.